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Compound of Interest

Compound Name: 2-Bromo-N-(tert-butyl)butanamide

Cat. No.: B1340993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Bromo-N-(tert-
butyl)butanamide, a valuable intermediate in organic synthesis. The document outlines a

reliable two-step synthetic pathway, including detailed experimental protocols and predicted

analytical data for the final compound.

Synthetic Pathway Overview
The synthesis of 2-Bromo-N-(tert-butyl)butanamide is most effectively achieved through a

two-step process. The first step involves the conversion of 2-bromobutanoic acid to its

corresponding acyl chloride, 2-bromobutyryl chloride, using thionyl chloride. The second step is

the amidation of the synthesized acyl chloride with tert-butylamine to yield the final product.

This pathway is selected for its high efficiency and the commercial availability of the starting

materials.

Reaction Scheme:

Step 1: Formation of 2-Bromobutyryl Chloride CH₃CH₂CH(Br)COOH + SOCl₂ →

CH₃CH₂CH(Br)COCl + SO₂ + HCl

Step 2: Amidation to form 2-Bromo-N-(tert-butyl)butanamide CH₃CH₂CH(Br)COCl +

(CH₃)₃CNH₂ → CH₃CH₂CH(Br)CONH-C(CH₃)₃ + HCl
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Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants and the final

product.

Table 1: Properties of Reactants and Intermediates

Compound
Molecular
Formula

Molar Mass (
g/mol )

Boiling Point
(°C)

Density (g/mL)

2-Bromobutanoic

Acid
C₄H₇BrO₂ 167.00

105-108 (12

mmHg)
1.566

Thionyl Chloride SOCl₂ 118.97 76 1.638

2-Bromobutyryl

Chloride
C₄H₆BrClO 185.45 151 1.59

tert-Butylamine C₄H₁₁N 73.14 44 0.696

Table 2: Properties of 2-Bromo-N-(tert-butyl)butanamide

Property Value

Molecular Formula C₈H₁₆BrNO

Molar Mass 222.12 g/mol

CAS Number 95904-25-9

Predicted Boiling Point > 200 °C (decomposition may occur)

Predicted Solubility
Soluble in polar organic solvents (e.g., DCM,

EtOAc, MeOH). Insoluble in water.

Experimental Protocols
3.1. Step 1: Synthesis of 2-Bromobutyryl Chloride
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This procedure should be performed in a well-ventilated fume hood due to the evolution of

corrosive and toxic gases (SO₂ and HCl).

Materials:

2-bromobutanoic acid (1.0 eq)

Thionyl chloride (SOCl₂) (2.0 eq)

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, ~1 drop)

Round-bottom flask

Reflux condenser with a gas outlet connected to a scrubber (e.g., containing NaOH solution)

Heating mantle

Magnetic stirrer

Procedure:

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-

bromobutanoic acid.

Slowly add thionyl chloride to the flask at room temperature with stirring.

Add a catalytic amount of DMF to initiate the reaction. Gas evolution should be observed.

Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-3 hours, or

until gas evolution ceases.

After cooling to room temperature, the excess thionyl chloride is removed by distillation

under reduced pressure.

The resulting crude 2-bromobutyryl chloride is a pale yellow to brown liquid and can be used

in the next step without further purification.

3.2. Step 2: Synthesis of 2-Bromo-N-(tert-butyl)butanamide
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Materials:

Crude 2-bromobutyryl chloride (1.0 eq) from Step 1

tert-Butylamine (2.2 eq)

Anhydrous dichloromethane (DCM)

Triethylamine (Et₃N) (1.2 eq) (optional, as excess tert-butylamine can act as the base)

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Eluent: Hexane/Ethyl Acetate mixture

Procedure:

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and

a nitrogen inlet, dissolve tert-butylamine in anhydrous DCM and cool the solution to 0°C in

an ice bath.

Dissolve the crude 2-bromobutyryl chloride in anhydrous DCM and add it to the dropping

funnel.

Add the 2-bromobutyryl chloride solution dropwise to the stirred tert-butylamine solution at

0°C. A white precipitate (tert-butylammonium chloride) will form.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by slowly adding water.

Transfer the mixture to a separatory funnel and separate the organic layer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield pure 2-Bromo-N-(tert-butyl)butanamide as a white to off-white

solid.

Predicted Analytical Data
As experimental spectra for 2-Bromo-N-(tert-butyl)butanamide are not readily available in the

literature, the following data has been predicted based on the molecular structure and known

spectroscopic trends.

Table 3: Predicted Spectroscopic Data for 2-Bromo-N-(tert-butyl)butanamide

Technique Predicted Data

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 6.0-6.5 (br s, 1H, N-H), 4.2-4.4 (t, 1H,

CH-Br), 1.9-2.1 (m, 2H, CH₂), 1.35 (s, 9H,

C(CH₃)₃), 1.0-1.2 (t, 3H, CH₂CH₃)

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm): 168-170 (C=O), 55-58 (C-Br), 51-53

(C(CH₃)₃), 30-33 (CH₂), 28-29 (C(CH₃)₃), 11-13

(CH₃)

IR (KBr, cm⁻¹)

ν: 3300-3350 (N-H stretch), 2960-2980 (C-H

stretch, alkyl), 1650-1670 (C=O stretch, Amide

I), 1540-1560 (N-H bend, Amide II), 550-650 (C-

Br stretch)

Mass Spec. (EI)

m/z: 221/223 ([M]⁺, Br isotopes), 166/168 ([M-

C₄H₉]⁺), 148 ([M-Br]⁺), 57 ([C(CH₃)₃]⁺, base

peak)

Workflow and Logical Diagrams
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The following diagrams illustrate the synthetic workflow and the logical relationship of the key

steps.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Acyl Chloride Formation

Step 2: Amidation and Purification

2-Bromobutanoic Acid Reaction at Reflux

Thionyl Chloride (SOCl2)

2-Bromobutyryl Chloride (Crude)

Amidation at 0°C to RTtert-Butylamine in DCM Aqueous Workup Column Chromatography 2-Bromo-N-(tert-butyl)butanamide (Pure)

Starting Materials
(2-Bromobutanoic Acid, tert-Butylamine)

Activation of Carboxylic Acid
(Formation of Acyl Chloride)

Amide Bond Formation
(Nucleophilic Acyl Substitution)

Isolation and Purification
(Workup & Chromatography)

Final Product
(2-Bromo-N-(tert-butyl)butanamide)
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1340993#synthesis-of-2-bromo-n-tert-butyl-
butanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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